4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
1026770-53-5 |
|---|---|
Molecular Formula |
C12H11N5OS |
Molecular Weight |
273.32 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H11N5OS/c1-18-10-5-3-2-4-9(10)17-11(15-16-12(17)19)8-6-7-13-14-8/h2-7H,1H3,(H,13,14)(H,16,19) |
InChI Key |
LMSXWPNPVVEPCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Synthesis
The triazole ring is commonly constructed via cyclization of thiosemicarbazides. For example, 4-(2-methoxyphenyl)thiosemicarbazide can be synthesized by reacting 2-methoxyphenyl isothiocyanate with hydrazine hydrate. Subsequent cyclization in basic media (e.g., NaOH/EtOH) yields 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol as a key intermediate.
Reaction Conditions :
Alternative Approach: Cycloaddition Reactions
Pyrazole rings can be formed in situ via 1,3-dipolar cycloaddition. For instance, reacting 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with a nitrile imine (generated from hydrazonoyl chloride) under microwave irradiation produces the pyrazole-triazole hybrid.
Functional Group Interconversion: Thiol Protection and Deprotection
To prevent oxidation during synthesis, the thiol group is often protected as a disulfide or trityl ether. Post-functionalization, deprotection is achieved using reducing agents (e.g., NaBH₄) or acidic conditions (HCl/MeOH).
Protection/Deprotection Yields :
| Step | Reagent | Yield |
|---|---|---|
| S-Tritylation | TrCl, Et₃N, CH₂Cl₂ | 90% |
| Deprotection | HCl/MeOH (1:4), rt, 2 h | 95% |
One-Pot Multistep Synthesis
Recent advances enable a streamlined one-pot synthesis starting from 2-methoxyaniline and pyrazole-5-carboxylic acid hydrazide :
-
Step 1 : Formation of a thiourea derivative via reaction with CS₂/KOH.
-
Step 2 : Cyclocondensation with acetic anhydride to form the triazole core.
Key Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity (HPLC) |
|---|---|---|---|
| Sequential (Route A) | Cyclization + Suzuki | 68% | 98.5% |
| One-Pot (Route B) | Thiourea → Triazole → C-C | 62% | 97.8% |
| Cycloaddition | Microwave-assisted | 58% | 96.2% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol exhibit promising anticancer properties. For instance, the compound was tested against various human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicated significant cytotoxic effects, particularly with certain structural modifications enhancing activity against these cancer types .
Anti-inflammatory Properties
The compound has also been reported to possess anti-inflammatory activity. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in activated microglial cells, suggesting potential therapeutic applications in neuroinflammatory diseases .
Antimicrobial Activity
Several derivatives of this triazole compound have demonstrated antimicrobial properties against a range of pathogens. Studies indicate that modifications to the pyrazole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Fungicides
Triazoles are widely recognized for their fungicidal properties. Research indicates that compounds like this compound can be effective against various fungal pathogens affecting crops. Their mode of action typically involves inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Coordination Complexes
The unique structure of this compound allows it to form coordination complexes with metals. These complexes are being explored for applications in catalysis and as materials for electronic devices due to their interesting electronic properties .
Case Study 1: Anticancer Research
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activities. The study found that specific substitutions on the pyrazole ring significantly increased cytotoxicity against selected cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation conducted on various derivatives showed that certain modifications improved antimicrobial activity significantly. The study highlighted the structure–activity relationship (SAR) that guided the design of more potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Structural Features
- 1,2,4-Triazole Core : Contributes to hydrogen bonding and metal coordination, enhancing bioactivity.
- Pyrazole Moiety : Adds rigidity and influences pharmacological activity through π-π stacking interactions.
- Thiol Group : Enables S-alkylation or metal complexation, broadening derivatization possibilities .
Comparison with Similar Compounds
Key Observations:
- Schiff Base Derivatives (e.g., Ligand 54, HL): These compounds exhibit enhanced stability and metal-binding capacity, making them suitable for antimicrobial and anticancer applications .
- Halogen-Substituted Derivatives: Compounds with iodine or chlorine substituents (e.g., ) show pronounced antiviral activity against coronaviruses, likely due to improved hydrophobic interactions with viral enzymes .
- Alkoxy-Substituted Phenyl Groups : Ethoxy and methoxy groups (e.g., ) enhance solubility and modulate electronic effects, impacting reactivity and bioactivity .
Antimicrobial Activity
- Antifungal Activity : 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate moderate to strong antifungal effects, attributed to the thiol group’s ability to disrupt microbial membranes .
- Antibacterial Activity : Schiff base triazole-thiol metal complexes (e.g., ) exhibit significant inhibition against Staphylococcus aureus and Escherichia coli due to synergistic metal-ligand interactions .
Antiviral Potential
Antioxidant Activity
- DPPH Radical Scavenging : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () display antiradical activity, with EC$_{50}$ values comparable to ascorbic acid .
Comparative Analysis of Key Features
Biological Activity
The compound 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its ability to interact with various biological targets.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. For instance, compounds similar to This compound have shown the ability to reduce cytokine release in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). Specifically:
- Cytokine Inhibition : Compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated a reduction in TNF-α production by approximately 44–60% at optimal concentrations .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well-documented. The compound has been evaluated against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Studies indicate that certain triazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents in the triazole ring enhances this activity .
Antiproliferative Activity
The antiproliferative effects of This compound have been investigated in cancer cell lines:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines including HT-29 (colon cancer). The IC50 values were found to be in the micromolar range, indicating significant cytotoxicity. For example, structural modifications led to enhanced interactions with tubulin and other targets involved in cell proliferation .
Case Studies
Several case studies highlight the biological potential of this compound:
- Study on PBMCs : A study evaluated the effect of triazole derivatives on PBMCs. The results showed low toxicity at higher doses (100 µg/mL) with viable cell counts comparable to controls. The most effective compounds significantly inhibited cytokine production without compromising cell viability .
- Anticancer Activity : Research focused on the synthesis of novel 1,2,4-triazoles revealed that specific substitutions could lead to enhanced anticancer efficacy. Compounds similar to This compound demonstrated significant inhibition of tumor growth in vitro .
Data Table
Q & A
Advanced Research Question
- Prepare the ligand by optimizing its geometry using molecular mechanics force fields (e.g., MMFF94) .
- Perform flexible docking with software like AutoDock Vina, focusing on pyrazole and triazole moieties as potential pharmacophores .
- Validate predictions with in vitro assays against targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes, correlating docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values .
What strategies enhance the anticancer activity of metal complexes derived from this compound?
Advanced Research Question
- Synthesize Schiff base-metal complexes (e.g., Co(II), Cu(II)) to improve bioavailability and redox activity.
- Use octahedral geometry to stabilize metal-ligand interactions, as shown in complexes inhibiting MCF-7 and Hep-G2 cells (IC₅₀: 12–28 µM) .
- Modify substituents on the pyrazole ring to enhance cellular uptake, guided by logP calculations and ADME profiling .
How should contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be analyzed?
Advanced Research Question
- Perform dose-response assays across multiple cell lines (e.g., Gram-positive bacteria vs. mammalian cells) to establish selectivity indices (SI > 10 indicates safety).
- Use principal component analysis (PCA) to identify structural features driving toxicity, such as thiophene substitutions increasing membrane disruption .
- Replicate studies under standardized conditions (e.g., CLSI guidelines) to minimize variability .
What chromatographic methods are effective for separating and quantifying technological impurities?
Advanced Research Question
- Employ HILIC with UV detection (λ = 254 nm) to resolve impurities like unreacted pyrazole intermediates.
- Optimize mobile phase composition (e.g., acetonitrile:ammonium formate buffer) to achieve resolution ≥1.5 .
- Validate the method using ICH Q2(R1) criteria, ensuring precision (%RSD < 2%) and accuracy (recovery: 98–102%) .
How can ADME and acute toxicity profiles be assessed preclinically?
Advanced Research Question
- Conduct in silico ADME predictions using SwissADME to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions.
- Perform acute toxicity studies in rodent models (OECD 423), monitoring organ histopathology and LD₅₀ values .
- Compare results with structurally related triazole derivatives to identify toxicity trends (e.g., methoxy groups reducing hepatotoxicity) .
What validation protocols ensure reliability in computational modeling of this compound?
Advanced Research Question
- Cross-validate molecular docking results with experimental crystallographic data (RMSD ≤ 2.0 Å).
- Use leave-one-out cross-validation (LOO-CV) in QSAR models to ensure predictive R² > 0.6 .
- Benchmark computational methods against established datasets (e.g., PDB bind) to verify force field accuracy .
How do structural analogs with substituent variations (e.g., chloro, nitro groups) affect physicochemical properties?
Advanced Research Question
- Compare logP, solubility, and melting points of analogs using cheminformatics tools (e.g., ChemAxon).
- Substituents like 4-chlorophenyl increase lipophilicity (logP +0.5), while nitro groups enhance thermal stability (ΔTm: +15°C) .
- Validate trends experimentally via HPLC solubility assays and differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
